molecular formula C14H11N3O3 B2832954 2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione CAS No. 1286713-61-8

2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2832954
CAS No.: 1286713-61-8
M. Wt: 269.26
InChI Key: IHIQAEWNUINIRD-UHFFFAOYSA-N
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Description

2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One efficient strategy to construct isoindoline-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction involves the formation of multiple C-C and C-O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler isoindoline-1,3-dione derivative with well-known applications in organic synthesis.

    Pyridazinone derivatives: Compounds with similar pyridazinone moieties but different functional groups attached.

Uniqueness

2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione is unique due to its combined isoindoline-1,3-dione and pyridazinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(6-oxopyridazin-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-12-6-3-7-15-17(12)9-8-16-13(19)10-4-1-2-5-11(10)14(16)20/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIQAEWNUINIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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